1,4,7-Trimethylindan

Description

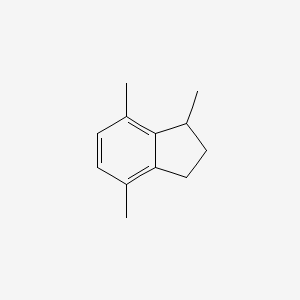

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,7-trimethyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-8-4-5-9(2)12-10(3)6-7-11(8)12/h4-5,10H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYDMFMIOKBZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC(=C12)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346815 | |

| Record name | 1,4,7-Trimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54340-87-3 | |

| Record name | 1H-Indene, 2,3-dihydro-1,4,7-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Trimethylindan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7-Trimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4,7 Trimethylindan and Analogues

Friedel-Crafts Cyclialkylation as a Synthetic Strategy

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of organic synthesis for forming carbon-carbon bonds on aromatic rings. nih.gov Intramolecular Friedel-Crafts cyclialkylation is a powerful variant that forges a new ring onto an existing aromatic system, making it a direct route to polycyclic structures like indans. nih.govpublish.csiro.au This process typically involves an aromatic precursor bearing an alkyl chain with a reactive group (such as a double bond or a halide) that can be activated by an acid catalyst to initiate cyclization.

The mechanism of acid-catalyzed cyclialkylation is a classic example of electrophilic aromatic substitution. nih.gov The reaction is initiated by the interaction of an acid catalyst with the precursor molecule.

Formation of the Electrophile: The acid catalyst (either a Brønsted or Lewis acid) acts on the alkyl side chain of the precursor to generate a carbocation. For instance, if the side chain contains a double bond (an alkene), a proton from a Brønsted acid will add to the double bond, forming a carbocation. If the side chain has a halide, a Lewis acid like aluminum chloride (AlCl₃) can abstract the halide to create the carbocationic center. youtube.com

Electrophilic Attack: The highly reactive carbocation is a potent electrophile. The electron-rich aromatic ring of the same molecule acts as a nucleophile, attacking the carbocation. youtube.com This step forms a new carbon-carbon bond, closing the ring and creating a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization: To restore the energetically favorable aromatic system, a proton is eliminated from the carbon atom where the electrophile attached. This proton is typically accepted by the conjugate base of the catalyst, regenerating the catalyst and yielding the final, stable indan (B1671822) product.

A regiospecific synthesis for 3,3,6-trimethylindan-1-one, an analogue of 1,4,7-trimethylindan, utilizes an intramolecular Friedel-Crafts cyclization as the final key step. tandfonline.com In this process, 3-methyl-3-p-tolyl butyric acid is first converted to its more reactive acid chloride derivative using oxalyl chloride. tandfonline.com Subsequent treatment with aluminum chloride (a Lewis acid) promotes the intramolecular acylation onto the aromatic ring to form the five-membered ring of the indanone system. tandfonline.com

The structure of the starting material, or precursor, has a profound effect on the final product, particularly on the distribution of isomers. rsc.orgscirp.org Small changes in the substitution pattern of the aromatic ring or the structure of the alkylating side chain can lead to different cyclization products. cdnsciencepub.com

Research on the cyclialkylation of various alkylbenzenes demonstrates this principle clearly. The reaction of different precursors under Friedel-Crafts conditions can yield distinct tricyclic and bicyclic (indan) systems, highlighting how the initial molecular framework dictates the reaction pathway. cdnsciencepub.com For example, the choice of alkyl groups on the benzene (B151609) ring and the choice of the alkylating agent (e.g., isobutene vs. 2-methyl-2-butene) determines the final structure of the resulting polymethylated indan. cdnsciencepub.com The isomeric distribution of the final products is therefore a direct consequence of the precursor's inherent structure and the relative stability of the carbocation intermediates formed during the reaction. osti.gov

| Aromatic Precursor | Alkylating Agent/Condition | Major Indan/Hydrindacene Product |

|---|---|---|

| 1,3,5-Tri-t-butylbenzene | Isopropyl chloride | Octamethylhydrindacene |

| 1,3,5-Triisopropylbenzene | Isobutene | Octamethylhydrindacene |

| 1,3,5-Triisopropylbenzene | 2-Methyl-2-butene | Decamethylhydrindacene |

| 1,3,5-Triisopropylbenzene | 2-Chloro-2,4,4-trimethylpentane | 1,1,3-Trimethyl-5,6-diisopropyl-3-neopentylindan |

The choice of catalyst is critical in Friedel-Crafts cyclialkylation. Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) are employed, often depending on the nature of the precursor. publish.csiro.au

Brønsted Acids: Strong proton acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are effective catalysts, especially when the precursor contains an alkene or alcohol functional group that can be protonated to generate a carbocation. publish.csiro.aursc.org

Lewis Acids: Anhydrous metal halides such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are powerful Lewis acid catalysts. nih.gov They are particularly useful for precursors with alkyl halide groups, as they facilitate the formation of a carbocation by abstracting the halide ion. youtube.comtandfonline.com

In some modern synthetic approaches, synergistic catalysis using a combination of Brønsted and Lewis acids has been shown to be highly effective. rsc.orgmdpi.com The Lewis acid can enhance the strength of the Brønsted acid, leading to a more potent catalytic system. libretexts.orglibretexts.org This dual-catalyst approach can promote reactions that are otherwise difficult, such as the alkylation of aromatics with unactivated tertiary alcohols to create quaternary carbon centers, a feature common in trimethylindan structures. rsc.org

Influence of Precursor Structure on Indan Isomer Distribution

Rearrangement Reactions in Indan Synthesis

An alternative and elegant route to substituted indans involves the molecular rearrangement of other cyclic structures. This strategy is particularly notable for the synthesis of aminoindanes from tetrahydroquinoline derivatives.

A remarkable transformation allows for the conversion of substituted 1,2,3,4-tetrahydroquinolines into 4-aminoindanes in high yields. rsc.orgrsc.org This reaction is typically promoted by strong acids at elevated temperatures. For example, treating N-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with sulfuric acid or polyphosphoric acid at 100°C results in a nearly quantitative yield of the corresponding N-acetyl-4-amino-1,1,3-trimethylindane. googleapis.comrsc.org

The reaction is robust and can be applied to various substituted tetrahydroquinolines. rsc.org Subsequent hydrolysis of the resulting N-acyl indane derivative provides the free 4-aminoindane, which is an important intermediate for various bioactive compounds. googleapis.comgoogleapis.com

| Tetrahydroquinoline Precursor | Acid Catalyst | Temperature | Product | Yield |

|---|---|---|---|---|

| 1-Acetyl-6-bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Sulfuric Acid | 100°C | 1-Acetyl-4-amino-6-bromo-1,1,3-trimethylindane | ~100% |

| 1-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Sulfuric Acid | 100°C | 1-Acetyl-4-amino-1,1,3-trimethylindane | ~100% |

| 1-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Polyphosphoric Acid | 100°C | 1-Acetyl-4-amino-1,1,3-trimethylindane | High |

| N-acetyl-2,2,4-trimethyltetrahydroquinoline | Anhydrous HF | Not specified | 4-amino-1,1,3-trimethylindane | Not specified |

The mechanism of this rearrangement is a complex process involving the cleavage and formation of several bonds. A plausible mechanism has been proposed for this intriguing transformation. rsc.org

Protonation: The reaction begins with the protonation of the amide oxygen in the N-acetyl group of the tetrahydroquinoline by the strong acid catalyst.

Ring Opening: The protonated intermediate facilitates the cleavage of the nitrogen-containing ring (the piperidine (B6355638) part of the tetrahydroquinoline). This ring-opening step generates a resonance-stabilized carbocation intermediate.

Intramolecular Electrophilic Attack (Cyclization): The carbocation center on the side chain then acts as an electrophile. The electron-rich benzene ring attacks this carbocation, forming the five-membered cyclopentane (B165970) ring characteristic of the indan structure. This step is essentially an intramolecular Friedel-Crafts alkylation.

Rearomatization: The final step is the loss of a proton from the site of cyclization to restore the aromaticity of the benzene ring, yielding the stable aminoindane product.

This rearrangement is a powerful synthetic tool because it transforms one heterocyclic system into a valuable carbocyclic one, creating the indan core with specific substitution patterns in a single, efficient step. googleapis.comrsc.org

Acid-Catalyzed Rearrangements of Tetrahydroquinoline Derivatives to Aminoindanes

Multi-Step Synthetic Pathways for Indan Scaffolds

The laboratory synthesis of complex organic molecules like indan derivatives often relies on multi-step pathways. nih.gov These sequential transformations allow for the gradual construction of the target molecule from simpler, commercially available starting materials. umontreal.ca This approach is fundamental in synthetic organic chemistry, providing the flexibility to build intricate molecular architectures that are not accessible through single-step reactions. nih.govmdpi.com The development of efficient multi-step syntheses, including those in continuous flow systems, is a key area of research aimed at improving yield, reducing waste, and streamlining the production of valuable chemical compounds. umontreal.carsc.org

Nitration and Subsequent Reduction Sequences for Indan Derivatives

A common and effective strategy for functionalizing indan derivatives involves the introduction of a nitro group onto the aromatic ring, followed by its chemical reduction to an amine. This two-step sequence is a versatile method for installing an amino group, which can then serve as a handle for further molecular modifications.

A practical application of this methodology is seen in the synthesis of 5-hydroxy-1-(4′-hydroxyphenyl)-1,3,3-trimethylindan. oup.com In this process, the precursor 1-phenyl-1,3,3-trimethylindan (B1294448) undergoes aromatic nitration using a mixture of nitric acid and acetic anhydride. oup.com The resulting nitro-substituted indan is then subjected to a reduction step, converting the nitro group into an amino group. This amine can be further transformed, for instance, into a hydroxyl group via a diazonium salt intermediate. oup.com

This nitration-reduction strategy is not limited to simple indans but is also applied to more complex molecular frameworks. For example, 2-aminoestradiol has been prepared from estrone (B1671321) through a similar two-step nitration and reduction sequence. rsc.org The initial nitration of estrone, while not perfectly regioselective, produces nitro derivatives that can be separated and then reduced to yield the desired aminoestradiols. rsc.org Similarly, synthetic routes to 3- and 5-amino derivatives of methylcytisine have been developed that rely on nitration followed by reduction of the nitro group. researchgate.net The nitration of indane-1,3-dione itself can be performed using nitric acid to functionalize the active methylene (B1212753) group. mdpi.com

| Starting Material | Reaction Sequence | Key Intermediate/Product | Reference |

|---|---|---|---|

| 1-Phenyl-1,3,3-trimethylindan | 1. Nitration (HNO₃/Ac₂O) 2. Reduction, Diazotization, Hydrolysis | 5-Hydroxy-1-(4′-hydroxyphenyl)-1,3,3-trimethylindan | oup.com |

| Estrone | 1. Nitration 2. Catalytic Reduction | 2-Aminoestradiol and 4-Aminoestradiol | rsc.org |

| Methylcytisine | 1. Nitration (NaNO₃/H₂SO₄) 2. Reduction (e.g., H₂/Pd/C) | 3-Aminomethylcytisine and 5-Aminomethylcytisine | researchgate.net |

| Indane-1,3-dione | Nitration (HNO₃) | Nitro-substituted indane-1,3-dione | mdpi.com |

Dimerization Strategies for Indan Precursors

Dimerization reactions represent a powerful tool for constructing the carbon skeleton of indan analogues from simpler alkene precursors. This approach involves the coupling of two identical molecules to form a larger, more complex structure containing the indan core.

A notable example is the synthesis of 1-phenyl-1,3,3-trimethylindan, a precursor for other functionalized indans, which is produced through the dimerization of α-methylstyrene in the presence of trifluoroacetic acid. oup.com This reaction efficiently assembles the characteristic trimethyl-substituted five-membered ring fused to a benzene ring.

Dimerization can also be employed to modify existing indan scaffolds. Conjugated 1-indanones, for instance, have been shown to undergo dimerization under basic conditions to yield highly substituted spirodimers. researchgate.net The reaction is often stereoselective, with the specific stereoisomer formed depending on the base and solvent system used (e.g., NaHCO₃/DMF or Cs₂CO₃/CH₃CN). researchgate.net This strategy allows for the creation of complex, three-dimensional structures from planar indanone precursors. While dimerization is a key step in many biosynthetic pathways for natural products, these synthetic examples highlight its utility in a laboratory context for building specific molecular frameworks. nih.govresearchgate.net

| Precursor | Reaction Type | Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Methylstyrene | Acid-catalyzed dimerization | Trifluoroacetic Acid | 1-Phenyl-1,3,3-trimethylindan | oup.com |

| 2-(E)-Benzylidene-1-indanone | Base-catalyzed dimerization | NaHCO₃/DMF | Spirodimer | researchgate.net |

| 2-(E)-Carbomethoxymethylene-1-indanone | Base-catalyzed dimerization | Cs₂CO₃/CH₃CN | Spirodimers | researchgate.net |

Condensation Reactions in Substituted Indan Synthesis

Condensation reactions are fundamental to the synthesis of a wide array of substituted indans, particularly indanones and indandiones. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

One powerful method involves a superacid-promoted, one-pot synthesis of highly substituted indanones. rsc.org This process achieves the formation of two carbon-carbon bonds between aryl isopropyl ketones and benzaldehydes, proceeding through an initial aldol (B89426) condensation followed by a Friedel-Crafts cyclization. rsc.org

The Knoevenagel condensation is another important reaction, particularly for functionalizing indane-1,3-diones. mdpi.com The highly acidic methylene group in indane-1,3-dione readily condenses with aldehydes and ketones in the presence of a weak base like piperidine, leading to the formation of 2-substituted benzylidene-1,3-indandiones. mdpi.com

Furthermore, acid-catalyzed condensation reactions have been utilized to synthesize complex indan structures. For example, various phenols and other activated aromatic compounds can smoothly condense with 2-hydroxy-2,2′-biindan-1,1′,3,3′-tetrone in an acidic medium, yielding 2-aryl-2,2′-biindan-1,1′,3,3′-tetrones in high yields. researchgate.netresearchgate.net The electrophilicity of the C-2 position of the indan-1,2,3-trione (B1614644) (ninhydrin) core is key to these transformations. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Aldol Condensation / Friedel-Crafts | Aryl isopropyl ketones + Benzaldehydes | Triflic Acid (Superacid) | Highly substituted indanones | rsc.org |

| Knoevenagel Condensation | Indane-1,3-dione + Aldehydes | Piperidine/Ethanol | 2-Benzylidene-1,3-indandiones | mdpi.com |

| Acid-Catalyzed Condensation | 2-Hydroxy-2,2′-biindan-1,1′,3,3′-tetrone + Phenols | Acidic Medium | 2-Aryl-2,2′-biindan-1,1′,3,3′-tetrones | researchgate.netresearchgate.net |

Regioselectivity and Stereochemical Control in Indan Annulation

The construction of the indan ring system, a process known as annulation, often presents challenges related to regioselectivity and stereochemistry. Regioselectivity refers to the control over which of several possible constitutional isomers is formed, while stereoselectivity concerns the preferential formation of one stereoisomer over others. masterorganicchemistry.comkhanacademy.org Achieving high levels of control in these areas is critical for the efficient synthesis of a specific, desired indan analogue.

Transition metal-catalyzed alkyne annulation has become a powerful strategy for building indan and other cyclic frameworks with high efficiency and selectivity. rsc.org For instance, palladium-catalyzed reactions of alkynoates with o-carbonylated aryl boronic acids can deliver chiral indenols with both high enantioselectivity and regioselectivity. rsc.org The regioselectivity of the initial nucleometallation step is often directed by steric factors. rsc.org Rhodium catalysis has also been employed in C-H cascade annulations to construct complex polycyclic systems containing the indan scaffold, demonstrating remarkable regioselectivity. rsc.org

More recent developments include photoredox-catalyzed decarboxylative annulation reactions for the synthesis of indanones. researchgate.net In these processes, the reaction of 2-oxo-2-arylacetic acids with alkynes can produce indanones with defined regioselectivity, which is determined by the substitution pattern of the reactants. researchgate.net

The term "regiospecific" is used to describe reactions that yield exclusively one constitutional isomer. A regiospecific route to 3,3,6-trimethylindan-1-one has been developed starting from the Michael addition of a p-tolylmagnesium bromide derived cuprate (B13416276) to isopropylidene malonate. tandfonline.com This ensures that the methyl group from the tolyl precursor ends up at the desired 6-position of the indanone ring, avoiding the formation of other isomers. tandfonline.com Such precise control is essential for preparing specific intermediates required for the synthesis of biologically active molecules. tandfonline.com

| Methodology | Key Features | Outcome | Reference |

|---|---|---|---|

| Palladium-Catalyzed Alkyne Annulation | Reaction of alkynoates with o-carbonyl aryl boronic acids. | High enantioselectivity and regioselectivity in indenol synthesis. | rsc.org |

| Photoredox-Catalyzed Decarboxylative Annulation | Reaction of 2-oxo-2-arylacetic acids with alkynes. | Formation of indanones with defined regioselectivity (rr). | researchgate.net |

| Regiospecific Indanone Synthesis | Michael addition of a specific organocuprate followed by cyclization. | Exclusive formation of 3,3,6-trimethylindan-1-one. | tandfonline.com |

| Rhodium-Catalyzed C-H Annulation | Dual C-H activation and annulation of phenols with alkynes. | Regioselective formation of polycyclic naphthopyran structures. | rsc.org |

Reaction Mechanisms and Chemical Reactivity of 1,4,7 Trimethylindan

Electrophilic Aromatic Substitution on the Trimethylindan Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this substitution are heavily influenced by the substituents already present on the ring. wikipedia.orglibretexts.org

The benzene (B151609) ring of 1,4,7-trimethylindan has three alkyl substituents: the fused five-membered ring at positions 1 and 2 (functionally an alkyl group), and two methyl groups at positions 4 and 7. Alkyl groups are known as electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack. savemyexams.com They donate electron density into the π-system, making the ring more nucleophilic and thus more reactive than benzene itself. libretexts.orgsavemyexams.com

These activating groups direct incoming electrophiles to the positions ortho and para to themselves. savemyexams.commasterorganicchemistry.com In this compound, the only available positions for substitution on the aromatic ring are C-5 and C-6. The directing effects of the three alkyl substituents on these positions can be analyzed as follows:

The Fused Alkyl Ring: This substituent occupies positions 1 and 2 of the indan (B1671822) system (which correspond to two adjacent positions on the benzene ring). It activates the positions ortho to it, which are C-7 and C-4 (already substituted) and C-6 and C-5.

The C-4 Methyl Group: This group directs incoming electrophiles to its ortho position (C-5) and its para position (C-7, already substituted).

The C-7 Methyl Group: This group directs incoming electrophiles to its ortho position (C-6) and its para position (C-4, already substituted).

Both available positions, C-5 and C-6, are strongly activated. Position C-5 is ortho to the C-4 methyl group and the fused ring. Position C-6 is ortho to the C-7 methyl group and the fused ring. This cumulative activation makes the aromatic core of this compound highly susceptible to electrophilic attack.

Table 1: Summary of Directing Effects in this compound

| Position for Substitution | Influence from Fused Ring (at C1/C2) | Influence from C-4 Methyl Group | Influence from C-7 Methyl Group | Overall Electronic Effect |

| C-5 | Ortho (Activating) | Ortho (Activating) | Meta (Weakly Activating) | Strongly Activated |

| C-6 | Ortho (Activating) | Meta (Weakly Activating) | Ortho (Activating) | Strongly Activated |

While specific studies detailing the product distribution for electrophilic aromatic substitution on this compound are not widely available in the reviewed literature, predictions can be made based on the directing effects. Both the C-5 and C-6 positions are highly activated due to the additive ortho directing effects from two of the three alkyl substituents.

The selectivity between these two positions would be subtle and likely depend on the specific electrophile and reaction conditions, particularly the steric bulk of the incoming electrophile. masterorganicchemistry.com

Attack at C-5 is directed by the C-4 methyl group.

Attack at C-6 is directed by the C-7 methyl group.

Given the symmetrical nature of the activation, a mixture of 5- and 6-substituted products would be expected. A slight preference for one isomer might arise from minor differences in the steric environment or the precise electronic contribution of the fused ring versus the methyl groups. The control of selectivity in reactions with multiple potential outcomes is a significant area of chemical research. researchgate.netchemrxiv.org

Directing Effects of Methyl Substituents

Free Radical Reactivity at Alpha-Methylenic Positions

The indan structure contains several C-H bonds that are susceptible to free radical attack. The most reactive of these are typically the "alpha-methylenic" or benzylic positions—those adjacent to the aromatic ring (C-1) and the methyl groups (C-4 and C-7). The stability of the resulting benzylic radical intermediate makes these positions prime targets for reactions like halogenation and oxidation.

Steric hindrance occurs when the spatial arrangement of atoms or groups near a reactive site impedes a chemical reaction. numberanalytics.comwikipedia.org In the context of free radical reactions involving this compound, the methyl groups can sterically interfere with the formation of the most stable transition state for hydrogen abstraction. researchgate.net

Research comparing the reactivity of various alkylated aromatic hydrocarbons towards trichloromethyl radicals has shown that this compound exhibits a marked decrease in reactivity compared to what would be predicted based on simple additivity from its constituent groups. researchgate.net This reduction in reactivity is attributed to steric interference that prevents the optimal planar geometry of the transition state for radical formation. researchgate.net The steric effects become more significant as the substitution around the aromatic ring increases. researchgate.net

Table 2: Qualitative Ranking of Increasing Steric Hindrance Effects on Free Radical Reactivity researchgate.net

| Relative Degree of Steric Hindrance | Compound(s) |

| Lower | 1-methylindan, Hexahydrofluorene |

| Intermediate | This compound |

| Higher | Cumene, 1-methyltetralin, 9,10-dimethyl-9,10-dihydroanthracene |

| Highest | o-cymene, Hexaethylbenzene, 1,2,4,5-tetraisopropylbenzene |

This table illustrates that the steric crowding in this compound is more significant than in simpler indans but less pronounced than in compounds with bulkier or more numerous alkyl groups. researchgate.net

Quantitative studies have been performed to measure the relative reactivities of the alpha-methylenic groups in indan derivatives towards hydrogen abstraction by trichloromethyl radicals. researchgate.net These experiments typically use a "retardation method" to compare the reaction rates of different hydrocarbons. researchgate.net

The results confirm that compounds with adjacent alkyl groups, like this compound, are significantly less reactive than would be expected if the effects of the alkyl groups were purely additive. researchgate.net This is because steric repulsion interferes with the coplanarity required in the transition state of the reaction. researchgate.net By analyzing the magnitude of these steric effects, researchers have estimated the effective radius of a methyl group to be approximately 1.5 Å under these reaction conditions, which is smaller than its van der Waals radius (2.0 Å). researchgate.net

Steric Hindrance Effects on Reactivity

Investigation of Other Relevant Reaction Pathways (e.g., oxidation, functionalization)

Beyond electrophilic substitution and free radical abstraction, the this compound scaffold can undergo other transformations, primarily involving oxidation and functionalization.

Oxidation: The benzylic C-H bonds at position C-1 and on the methyl groups are susceptible to oxidation. Electrochemical methods have been developed for the oxidation of methylarenes and benzylic C-H bonds to form products like aromatic acetals or ketones. beilstein-journals.org These methods often proceed through the formation of a radical cation of the benzene core, followed by C-H abstraction. beilstein-journals.org Such protocols could potentially be applied to this compound to selectively functionalize the benzylic positions. Catalytic oxidation using various metal complexes is another common strategy for converting C-H bonds to C-O bonds. nih.gov

Functionalization: Functionalization refers to the introduction of new functional groups into a molecule. For this compound, this can be achieved through the reaction pathways already discussed. For example, free-radical halogenation at the benzylic positions can introduce a handle for subsequent nucleophilic substitution reactions. Anodic oxidation represents another route to functionalize the molecule, potentially enhancing its utility for various applications. beilstein-journals.orgiapchem.org The development of selective functionalization reactions is a key goal in modern organic synthesis, allowing for the efficient modification of existing molecular frameworks. beilstein-journals.org

Computational and Theoretical Studies on 1,4,7 Trimethylindan

Quantum Chemical Studies of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These studies provide a foundational understanding of 1,4,7-trimethylindan at the atomic level.

Density Functional Theory (DFT) has become a primary tool in computational quantum chemistry for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. rsc.orgpharmacy180.com It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like indan (B1671822) derivatives. researchgate.netrsc.orgaip.orgnih.govjmchemsci.com

Studies on the parent compound, indan, reveal critical structural features that form the basis for understanding its substituted derivatives. Using methods such as Møller–Plesset perturbation theory (MP2) and DFT (specifically, B3LYP functional), it has been established that the five-membered ring of indan is not planar. researchgate.net Instead, it adopts a puckered or "envelope" conformation. Quantum chemistry calculations have been employed to determine the energetics of this puckering. For the parent indan molecule, the barrier for the interconversion between its equivalent puckered forms has been calculated, providing insight into the flexibility of the alicyclic ring. researchgate.net

For this compound, DFT calculations would similarly be used to optimize the molecular geometry. The presence of three methyl groups introduces new steric and electronic factors. The methyl groups at positions 4 and 7 are attached to the aromatic ring, while the methyl group at position 1 is on the chiral center of the alicyclic ring. DFT would be used to calculate bond lengths, bond angles, and dihedral angles, predicting the most stable three-dimensional arrangement of the atoms and quantifying the influence of the methyl substituents on the ring's pucker.

Table 1: Illustrative DFT-Calculated Parameters for Indan Systems This table is based on reported data for the parent indan molecule and provides a conceptual framework for this compound.

| Compound | Computational Method | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| Indan | MP2/6-311++G(d,p) | Ring-Puckering Barrier | ~8-10 kJ/mol | researchgate.net |

| 2-Indanol | MP2/6-311++G(d,p) | Ring-Puckering Barrier | ~8-10 kJ/mol | researchgate.net |

| This compound | DFT (Hypothetical) | Ring-Puckering Barrier | Predicted to be higher due to steric hindrance | |

| This compound | DFT (Hypothetical) | C1-Methyl Conformation | Pseudo-equatorial preference expected |

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and explain chemical reactivity and electronic properties. researchgate.netmalayajournal.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. utdallas.edu The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. malayajournal.org

For this compound, an FMO analysis would reveal how the methyl substituents modulate its electronic properties compared to the unsubstituted indan core. Methyl groups are known to be weakly electron-donating. Therefore, it is anticipated that the three methyl groups in this compound would increase the energy of the HOMO, making the molecule a better electron donor than indan. The effect on the LUMO is generally less pronounced but can be influenced by orbital mixing interactions. rsc.org The net effect is typically a reduction in the HOMO-LUMO gap, which can correlate with increased reactivity.

Computational methods like DFT are routinely used to calculate the energies and visualize the spatial distribution of these frontier orbitals. aip.orgrjptonline.org In this compound, the HOMO is expected to have significant electron density on the aromatic ring, while the LUMO would also be distributed across this part of the molecule.

Table 2: Conceptual FMO Properties for Indan and this compound This table illustrates the expected trends based on FMO theory.

| Compound | Property | Expected Trend/Value | Rationale |

|---|---|---|---|

| Indan | HOMO Energy | Baseline Value | Unsubstituted reference molecule |

| This compound | HOMO Energy | Higher (Less Negative) | Electron-donating effect of three methyl groups |

| Indan | LUMO Energy | Baseline Value | Unsubstituted reference molecule |

| This compound | LUMO Energy | Slightly altered | Influence of substituents on the π* system |

| This compound | HOMO-LUMO Gap (ΔE) | Smaller than Indan | Increased HOMO energy leads to a reduced gap |

Density Functional Theory (DFT) Applications to Indan Systems

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemistry provides a static picture of a molecule's minimum energy state, conformational analysis and molecular dynamics simulations explore its flexibility and the temporal evolution of its structure. pharmacy180.comlibretexts.org

The non-planar nature of the five-membered ring in indan means that substituents attached to it can adopt different spatial orientations, analogous to the axial and equatorial positions in cyclohexane. researchgate.net For this compound, the methyl group at the C1 position can exist in either a pseudo-axial or a pseudo-equatorial conformation.

Conformational analysis is used to determine the relative stability of these different arrangements by evaluating the steric interactions. libretexts.org Steric effects arise from the repulsive forces between non-bonded atoms that are in close proximity, which increases the potential energy of the molecule. wikipedia.orgslideshare.net In the pseudo-axial conformation of the C1-methyl group, it would experience significant steric strain with the hydrogen atoms on the adjacent C2 carbon and, most notably, with the peri-methyl group at the C7 position on the aromatic ring. This is a form of 1,3-diaxial-like interaction. utdallas.edu In contrast, the pseudo-equatorial conformation positions the methyl group away from these atoms, resulting in lower steric strain. Therefore, the conformer with the C1-methyl group in the pseudo-equatorial position is predicted to be significantly more stable.

Table 3: Analysis of Key Steric Interactions in this compound Conformers

| Conformer (C1-Methyl Position) | Key Steric Interaction | Relative Energy | Predicted Stability |

|---|---|---|---|

| Pseudo-equatorial | Gauche-like interaction with C2 hydrogens | Lower | More Stable (Preferred) |

| Pseudo-axial | 1,3-diaxial-like interaction with C2-H and C7-CH3 | Higher | Less Stable (Disfavored) |

Dynamic stereochemistry investigates the effect of conformational changes on the rates and outcomes of chemical reactions. youtube.comslideshare.net The interconversion between the puckered conformations of the indan ring is a dynamic process. researchgate.net The rate of this "ring flip" can influence how the molecule interacts and reacts.

Steric Interactions and Preferred Conformations

Theoretical Prediction of Reaction Energetics and Mechanisms

A major application of computational chemistry is the prediction of reaction pathways, transition states, and the associated energy changes (energetics). rsc.orgresearchgate.net These theoretical predictions can guide synthetic efforts and provide a detailed mechanistic understanding that complements experimental observations.

For this compound, computational methods can be used to model various potential reactions. For example, electrophilic aromatic substitution is a common reaction for benzene (B151609) derivatives. DFT calculations could predict the most likely site of substitution on the aromatic ring by modeling the stability of the intermediate carbocations (sigma complexes). The electron-donating methyl groups at positions 4 and 7 would activate the ring, and calculations would help determine the precise regioselectivity.

Furthermore, reactions involving the benzylic C1 position can be studied. For instance, quantum chemical calculations have been used to study the addition of radicals to the five-membered ring of indene (B144670) and its alkylated derivatives, successfully identifying the structure of the resulting radical intermediates. nih.gov A similar approach could be applied to model the energetics of hydrogen abstraction from the C1 position of this compound to form a benzylic radical. By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a proposed reaction can be constructed, revealing the most favorable mechanistic pathway.

Advanced Spectroscopic Characterization of 1,4,7 Trimethylindan and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the initial structural assessment of 1,4,7-trimethylindan. chemicalbook.com

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the protons on the five-membered ring, and the protons of the three methyl groups. The chemical shifts of these protons are influenced by their local electronic environment. For instance, aromatic protons typically resonate at a lower field (higher ppm) compared to the aliphatic protons of the indan (B1671822) skeleton and the methyl groups. pitt.edu Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the carbon framework.

The ¹³C NMR spectrum provides complementary information by showing the number of non-equivalent carbon atoms in the molecule. careerendeavour.com In proton-decoupled ¹³C NMR, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum and allowing for a direct count of the different carbon environments. libretexts.org The chemical shifts in ¹³C NMR are sensitive to hybridization and the presence of electronegative atoms. libretexts.org For this compound, separate signals would be observed for the aromatic carbons, the aliphatic carbons of the indan core, and the methyl carbons. Specific chemical shift ranges help in the preliminary assignment of these signals. careerendeavour.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| Aliphatic CH₂ | 1.5 - 3.0 | 20 - 40 |

| Aliphatic CH | 2.5 - 4.0 | 30 - 50 |

| Methyl CH₃ | 0.8 - 2.5 | 15 - 25 |

Note: These are general ranges and actual values can vary based on the specific substitution pattern and solvent.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of substituted indans and for determining their stereochemistry. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. mnstate.edu Cross-peaks in a COSY spectrum connect the signals of protons that are on adjacent carbon atoms, allowing for the tracing of the carbon skeleton's connectivity. kaust.edu.sa

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.orgresearchgate.net Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a definitive assignment of the ¹H and ¹³C signals for all protonated carbons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. libretexts.org HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. ucl.ac.uk The intensity of NOESY cross-peaks is inversely proportional to the distance between the protons, providing critical information for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the methyl groups in this compound.

The five-membered ring of the indan skeleton is not planar and can undergo conformational changes, a process known as ring puckering. acs.org Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these and other dynamic processes that occur on the NMR timescale. numberanalytics.comunibo.itlibretexts.org

By recording NMR spectra at different temperatures, the rate of conformational exchange can be determined. At high temperatures, if the exchange is fast on the NMR timescale, the spectrum will show averaged signals for the atoms involved in the exchange. numberanalytics.com As the temperature is lowered, the rate of exchange slows down. At the coalescence temperature, the signals for the exchanging sites broaden and merge. At even lower temperatures, where the exchange is slow, separate signals for each conformer can be observed. nih.gov Analyzing the changes in the NMR lineshape with temperature allows for the determination of the activation energy and other thermodynamic parameters of the conformational exchange process. nih.gov This can provide insights into the flexibility of the indan ring system in this compound and its derivatives. researchgate.net

2D NMR Methods for Connectivity and Stereochemistry

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. renishaw.com These techniques are particularly useful for identifying the functional groups present in a molecule.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the different types of bonds and functional groups present.

C-H Stretching: Alkanes and aromatic compounds show characteristic C-H stretching vibrations. libretexts.org In this compound, the C-H stretching vibrations of the methyl groups and the aliphatic part of the indan ring are expected in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear at slightly higher frequencies, in the 3000-3100 cm⁻¹ range. libretexts.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ and CH₃ groups appear in the fingerprint region of the spectrum, typically below 1500 cm⁻¹. pg.edu.pl

Aromatic Overtones and Combination Bands: Weak bands in the 1665-2000 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring. libretexts.org

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| CH₂/CH₃ | Bending | < 1500 |

Identification of Characteristic Functional Groups

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. nist.gov When a molecule is introduced into the mass spectrometer, it is typically ionized, often by a beam of high-energy electrons in a process called Electron Ionization (EI). gbiosciences.com This process forms a positively charged molecular ion (M+), which is often energetically unstable. gbiosciences.com

The molecular ion can subsequently break apart into smaller, charged fragments. savemyexams.com These fragments provide a unique pattern, or mass spectrum, which acts as a molecular fingerprint. savemyexams.com The peak with the highest m/z value generally corresponds to the molecular ion, providing the compound's molecular mass. savemyexams.com For simple alkanes and aromatic compounds, fragmentation often occurs at C-C bonds, particularly at branch points or through the loss of stable alkyl radicals. libretexts.org In the case of this compound (molecular formula C12H16), the molecular weight is 160.2554 g/mol . nist.govnist.gov Common fragmentation would involve the loss of a methyl group (CH3•, 15 mass units) leading to a prominent peak at m/z 145.

High-Resolution Mass Spectrometry (HRMS) is a sophisticated variation of MS that measures the mass-to-charge ratio with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's exact mass, which can be used to deduce its elemental composition, a task not possible with standard, low-resolution mass spectrometry that only provides a nominal mass (the integer mass). scirp.org

For example, two different compounds might share a nominal mass of 121, but HRMS can distinguish between them based on their unique exact masses derived from their distinct elemental formulas. The ability of HRMS to provide an exact mass is crucial for confirming the identity of known compounds and for identifying unknown substances in complex samples. nih.govlongdom.org For this compound, HRMS provides an exact mass that confirms its molecular formula of C12H16.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C12H16 | nist.gov |

| Nominal Mass | 160 amu | nih.gov |

| Exact Mass | 160.125200510 Da | nih.gov |

| Instrumentation | Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, Orbitrap | scirp.org |

This interactive table provides key HRMS data for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org This technique is exceptionally well-suited for the analysis of complex mixtures, such as those found in environmental, forensic, or industrial samples. nist.govthermofisher.com

In a GC-MS system, the mixture is first vaporized and injected into the gas chromatograph. thermofisher.com An inert carrier gas moves the components through a long, thin capillary column. thermofisher.com Separation occurs based on the different affinities of the components for the column's stationary phase and their boiling points, causing each compound to exit the column at a characteristic time, known as its retention time. thermofisher.com As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. brjac.com.br This provides a mass spectrum for each component, allowing for positive identification. brjac.com.br GC-MS analysis of this compound (under its synonym 4,5,7-trimethylindan) shows a characteristic fragmentation pattern that allows it to be identified within a mixture. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z Value | Interpretation | Relative Intensity |

| 160 | Molecular Ion [M]+ | Second Highest |

| 145 | Base Peak [M-15]+ (Loss of CH3) | Highest |

| 128 | [M-32]+ (Loss of C2H8 or other rearrangement) | Third Highest |

This interactive table displays the most significant peaks in the GC-MS spectrum of this compound, aiding in its identification. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. bbec.ac.inmsu.edu This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. bbec.ac.in The molecular groups responsible for light absorption are known as chromophores. msu.edu

For organic molecules, the most common electronic transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π). bspublications.net These transitions are characteristic of compounds containing double bonds, triple bonds, and aromatic systems. libretexts.org The chromophore in this compound is its substituted benzene (B151609) ring. The presence of alkyl groups on the benzene ring typically causes a slight bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. While specific experimental λmax values for this compound are not widely published, its UV spectrum is expected to be similar to other trialkyl-substituted benzenes, showing characteristic absorption bands related to the π → π transitions of the aromatic ring.

Table 3: Predicted Electronic and UV-Vis Properties of this compound

| Property | Description | Expected Value/Region |

| Chromophore | Substituted Benzene Ring | Aromatic π system |

| Primary Electronic Transition | π → π* | High energy, intense absorption |

| Expected Absorption Region | Near Ultraviolet | ~260-275 nm |

| Effect of Alkyl Groups | Bathochromic & Hyperchromic Shift | Slight shift to longer λ, increased intensity |

This interactive table summarizes the key electronic and expected spectroscopic features of this compound based on its chemical structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com The technique works by directing a beam of X-rays onto a single, high-quality crystal. anton-paar.com The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed 3D model of the electron density can be constructed, from which the exact atomic positions, bond lengths, and bond angles can be determined. anton-paar.comprotoxrd.com

As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, structural analyses of other indan derivatives provide insight into the expected solid-state conformation. idexlab.comacademie-sciences.fr Studies on related compounds show that the five-membered ring of the indan core is typically not planar and adopts an "envelope" conformation, where one of the saturated carbon atoms is puckered out of the plane formed by the other four atoms. iucr.org X-ray analysis would precisely define this conformation, as well as the orientation of the three methyl groups relative to the bicyclic core.

Table 4: Representative Crystallographic Data for an Indan Derivative

| Parameter | Description | Example Value (from a Dioxoindan Derivative) |

| Crystal System | The geometric category of the crystal lattice. | Monoclinic |

| Space Group | Describes the symmetry elements of the unit cell. | P21/n |

| Conformation | The spatial arrangement of the five-membered ring. | Envelope |

| Dihedral Angle | Angle between the benzene ring and another plane. | 82.06 (6)° (between indan and isoquinoline (B145761) ring) |

This interactive table presents typical data obtained from an X-ray crystallography experiment on a related indan derivative, illustrating the type of structural information that can be determined. iucr.orgresearchgate.net

Research on Chemically Modified 1,4,7 Trimethylindan Derivatives

Synthesis and Characterization of Novel Indan (B1671822) Derivatives

The synthesis of novel derivatives based on the trimethylindan scaffold involves targeted modifications to both the bicyclic ring system and the appended methyl groups. These synthetic efforts aim to create analogues with enhanced or specific functionalities.

Substitutions on the indan ring are a primary strategy for creating functional derivatives. A notable class of these compounds is the N-(indan-4-yl)carboxamides. For instance, fungicidal compounds based on an N-(1,1,3-trimethylindan-4-yl)carboxamide structure have been developed. google.comresearchgate.netnih.gov The synthesis of these molecules involves creating a carboxamide linkage at the 4-position of the indan's aromatic ring. Pyraziflumid (B610351), a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, is characterized by a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) group attached to an N-(1,1,3-trimethylindan-4-yl) or N-(biphenyl-2-yl) moiety. researchgate.netnih.gov

Another significant derivative is 1,1-dimethyl-5-(1-hydroxypropyl)-4,6,7-trimethylindan, which was identified as a potent inhibitor of a bacterial antiporter. nih.govasm.org This compound features a hydroxypropyl group substituted onto the 5-position of the indan ring system. General synthetic strategies, such as Friedel-Crafts reactions, provide established routes for adding substituents to the indan skeleton. researchgate.netresearchgate.net

Table 1: Examples of Synthesized 1,4,7-Trimethylindan Ring Derivatives

| Derivative Name | Position of Substitution | Type of Substituent | Application Area |

| N-(1,1,3-trimethylindan-4-yl)carboxamide analogues | 4-position | Carboxamide | Fungicide (SDHI) researchgate.netnih.gov |

| 1,1-dimethyl-5-(1-hydroxypropyl)-4,6,7-trimethylindan | 5-position | 1-hydroxypropyl | Bacterial Transporter Inhibition nih.gov |

| 5-Hydroxy-1-(4′-hydroxyphenyl)-1,3,3-trimethylindan | 5-position | Hydroxy | Estrogenic Activity Study oup.com |

| Phenyl-substituted indanes | Various | Phenyl | General Synthesis researchgate.net |

This table is interactive and can be sorted by column.

Modifying the methyl groups of the this compound core offers another avenue for creating structural diversity. While direct, selective modification of these stable alkyl groups can be challenging, complex derivatives have been synthesized where these positions are altered as part of a broader synthetic strategy. For example, a patent describes the synthesis of 1,1,1-Trifluoro-3-(5-fluoro-1,4,7-trimethylindan-1-yl)propan-2-ol. google.com In this molecule, the substituent at the 1-position is a complex fluorinated propanol (B110389) group, representing a significant modification from a simple methyl group. Such syntheses demonstrate that the positions occupied by methyl groups in the parent compound can be functionalized to introduce complex side chains, thereby altering the steric and electronic properties of the molecule.

Substitutions on the Indan Ring

Investigation of Structure-Function Relationships in Indan Analogues

Understanding the relationship between the structure of a this compound derivative and its function is crucial for designing molecules with desired properties. This involves studying how structural changes modulate chemical reactivity and influence interactions with biological targets.

The chemical reactivity of indan derivatives can be systematically altered by introducing different functional groups. The electronic properties of the molecule are particularly sensitive to substitutions on the aromatic ring. Research on related indenyl systems, such as ferrocenes bearing substituted indenyl ligands, demonstrates that the type and position of a substituent directly impact the molecule's electrochemical properties. psu.edu For example, the oxidation potential of these organometallic complexes shows a linear relationship with the nature of the substituent. psu.edu While methyl groups have a minor effect, the introduction of trimethylsilyl (B98337) or diphenylphosphino groups causes a significant shift in the electronic absorption bands. psu.edu

These principles can be extended to this compound derivatives. The introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) or electron-donating groups (e.g., alkoxy) on the indan ring can be expected to modulate the electron density of the bicyclic system. This, in turn, influences the molecule's reactivity in further chemical transformations and its binding affinity for molecular targets. mdpi.comnih.gov In the case of fungicidal N-(biphenyl-2-yl)carboxamides, which are structurally analogous to indan-based fungicides, the presence of electron-withdrawing groups at the 4'-position of the biphenyl (B1667301) moiety was found to be favorable for fungicidal activity. researchgate.net

The specific interactions of modified this compound derivatives with biological macromolecules are a key area of research, with molecular recognition being the fundamental process governing these interactions. mdpi.com

Enzyme Inhibition A prominent example of enzyme inhibition is found in fungicidal carboxamides derived from a trimethylindan core. researchgate.netnih.gov Compounds such as N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide and pyraziflumid function as Succinate Dehydrogenase Inhibitors (SDHIs). researchgate.net These molecules are designed to fit into the active site of the succinate dehydrogenase enzyme, a critical component of the mitochondrial respiratory chain in fungi. By binding to the enzyme, they block its normal function, leading to the disruption of cellular respiration and ultimately, cell death. Structure-activity relationship studies have shown that the specific nature of the carboxamide group is critical for this inhibitory activity. researchgate.net

Transporter Activity Chemically modified indans have also been developed to target bacterial transport proteins. The novel derivative, 1,1-dimethyl-5-(1-hydroxypropyl)-4,6,7-trimethylindan, is a strong inhibitor of the Tet(K) metal-tetracycline/H+ antiporter found in Staphylococcus aureus. nih.govasm.org This antiporter is a bacterial efflux pump that confers resistance to tetracycline (B611298) antibiotics by actively pumping them out of the cell. The indan derivative inhibits this process completely at a concentration of one micromole per milligram of membrane protein. nih.gov Kinetic studies revealed that the mode of inhibition is non-competitive. nih.gov The inhibitory action is specific to the transporter and is not a result of general membrane disruption, as the concentration required to de-energize the membrane is significantly higher than that needed to inhibit transport. nih.gov This specificity makes such compounds valuable as potential agents to overcome antibiotic resistance.

Table 2: Research Findings on Biological Interactions of Modified Indan Derivatives

| Derivative | Biological Target | Mechanism of Action | Key Findings |

| N-(1,1,3-trimethylindan-4-yl) carboxamide analogues | Succinate Dehydrogenase (SDH) | Enzyme Inhibition | Potent fungicidal activity against various plant diseases by blocking the mitochondrial respiratory chain. researchgate.netnih.gov |

| 1,1-dimethyl-5-(1-hydroxypropyl)-4,6,7-trimethylindan | Tet(K) metal-tetracycline/H+ antiporter | Non-competitive inhibition of transporter activity | Strong inhibition of tetracycline efflux in S. aureus, suggesting a role in overcoming antibiotic resistance. nih.govasm.org |

This table is interactive and can be sorted by column.

Environmental Distribution and Non Clinical Biomarker Research of 1,4,7 Trimethylindan

Occurrence in Natural Systems and Anthropogenic Environments

The compound 1,4,7-trimethylindan has been identified in various environmental settings, indicating its distribution through both natural and human-influenced systems. Its presence has been noted in diverse matrices, from plant-related materials to indoor environments.

Detection and Quantification in Environmental Matrices

Scientific investigations have confirmed the presence of this compound in specific environmental contexts. For instance, it has been detected in indoor dust, suggesting its release from consumer products or building materials. researchgate.netresearchgate.net Studies have also identified 1-phenyl-1,3,3-trimethylindan (B1294448), a related compound, in the foam of a carrycot mattress, indicating its use in certain manufactured goods. mst.dk The fragrance 1-phenyl-1,3,3-trimethylindan has been previously reported in indoor air. researchgate.netresearchgate.net

While direct quantification in plant matter is not extensively documented in the provided results, the presence of related compounds in agricultural applications hints at potential pathways for environmental distribution. For example, the fungicidal mixture containing 3-(difluoromethyl)-1-methyl-N-(1,1,3-trimethylindan-4-yl)pyrazole-4-carboxamide is used for plant protection, which could lead to its presence or the presence of its transformation products in plant tissues and the surrounding environment. epo.orgjst.go.jp

Table 1: Detection of Trimethylindan and Related Compounds in Environmental Matrices

| Compound | Matrix | Finding |

|---|---|---|

| This compound | Indoor Dust | Detected in suspect and non-target screening of semi-volatile organic contaminants. researchgate.net |

| 1-Phenyl-1,3,3-trimethylindan | Indoor Air | Previously reported as a fragrance component in indoor air. researchgate.netresearchgate.net |

| 1-Phenyl-1,3,3-trimethylindan | Foam (Carrycot Mattress) | Identified in a GC/MS screening of the product. mst.dk |

| 3-(difluoromethyl)-1-methyl-N-(1,1,3-trimethylindan-4-yl)pyrazole-4-carboxamide | Agricultural Applications | Used as a fungicide for plant protection. epo.orgjst.go.jp |

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound and similar volatile or semi-volatile organic compounds in environmental samples rely on sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method used for identifying and quantifying these compounds in various matrices, including indoor dust and consumer products. food.gov.ukwho.intmdpi.comnih.gov

For environmental monitoring, a common approach involves sample extraction followed by instrumental analysis. eurofins.com Techniques like solid-phase extraction (SPE) can be used to concentrate the analytes from a sample before analysis. mdpi.comeurofins.com High-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC-HRMS) is particularly useful for suspect and non-target screening, allowing for the identification of a broad range of compounds, including this compound, in complex samples like indoor dust. researchgate.netitrcweb.org

The general workflow for analyzing volatile compounds in environmental samples includes:

Sample Collection: Gathering of the environmental matrix (e.g., dust, air).

Extraction: Isolating the target compounds from the sample matrix, often using solvent extraction or thermal desorption. food.gov.uk

Separation and Detection: Utilizing GC to separate the individual compounds and MS to identify and quantify them based on their mass-to-charge ratio and fragmentation patterns. who.int

Data Analysis: Comparing the obtained data with spectral libraries for compound identification. researchgate.net

Table 2: Common Analytical Techniques for Volatile and Semi-Volatile Organic Compounds

| Technique | Description | Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on their mass spectra. who.int | Widely used for the analysis of organic compounds in environmental samples. food.gov.ukmdpi.comnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, aiding in the identification of unknown compounds. itrcweb.org | Employed in non-target screening to identify emerging contaminants. researchgate.net |

| Solid-Phase Extraction (SPE) | A sample preparation technique used to concentrate and purify analytes from a solution. mdpi.com | Used for the extraction of organic compounds from aqueous and solid samples. eurofins.com |

Exploration of this compound as a Non-Clinical Biomarker

The presence and characteristics of specific organic compounds in geological and environmental samples can serve as valuable indicators, or biomarkers.

Geological and Geochemical Significance

In the field of geochemistry, organic compounds found in crude oil and source rocks, known as biomarkers, provide crucial information about the origin, maturity, and depositional environment of the organic matter. researchgate.net While this compound itself is not explicitly cited as a primary geochemical biomarker in the search results, the analysis of related cyclic and aromatic compounds is fundamental to petroleum geochemistry. researchgate.netscielo.bresdm.go.id The distribution and ratios of various biomarkers, such as steranes and hopanes, help geochemists to correlate oils with their source rocks and to understand the geological history of a basin. researchgate.net The analytical techniques used for biomarker analysis, primarily GC-MS, are the same as those used for environmental monitoring of volatile organic compounds. researchgate.net

Advanced Applications of Indan Structures in Chemical Science

Catalysis Research Utilizing Indan-Based Ligands and Scaffolds

The rigid stereochemistry of the indan (B1671822) framework is highly valuable in the development of ligands for asymmetric catalysis, where precise control over the three-dimensional arrangement of reactants is paramount. Indan-based ligands and scaffolds are integral to a variety of catalytic systems, particularly in the synthesis of chiral compounds and in polymerization reactions.

Design of Novel Catalytic Systems

The rational design of catalysts is a cornerstone of modern chemical synthesis, and indan derivatives have proven to be versatile building blocks for sophisticated ligand architectures.

Chiral Ligands for Asymmetric Catalysis: Researchers have successfully designed and synthesized novel chiral ligands based on the indan structure for use in transition metal-catalyzed asymmetric reactions. psu.edu One such example is a chiral tridentate NNN-type indan-Ambox ligand, which has been developed for the direct hydrogenation of unfunctionalized ketones. psu.edu The success of this ligand in enantioselective catalysis highlights the potential of indan's constrained conformational framework to induce high levels of stereocontrol. psu.edu

Metallocene Catalysts for Olefin Polymerization: Indenyl ligands, which are unsaturated derivatives of indan, are of significant importance in the field of metallocene catalysis. tcichemicals.comgoogle.com Metallocene complexes of Group IV metals like zirconium (Zr) and hafnium (Hf) that incorporate indenyl ligands are used as catalysts for the polymerization of olefins, such as propylene. tcichemicals.comacs.org The structure of the indenyl ligand, including the position and nature of substituents, profoundly influences the performance characteristics of the catalyst system. google.com For instance, chiral C₂-symmetric bis(indenyl) ansa-metallocenes are precursors to highly active catalysts for stereoselective α-olefin polymerization. google.com The synthesis of these ligands can be complex, involving multiple steps such as the reaction of a substituted indanone to form an indenyl precursor, which is then metallated with a transition metal like zirconium tetrachloride. acs.orggoogle.com

Mechanistic Investigations of Catalytic Processes

Understanding the reaction mechanism is critical for optimizing catalyst performance and designing more efficient systems. Mechanistic studies in catalysis often involve a combination of experimental techniques and computational modeling to elucidate the intricate steps of a catalytic cycle. researchgate.netibs.re.kr

For indan-based catalytic systems, investigations would typically focus on:

Identifying the Active Species: A crucial step is to determine the true nature of the active catalyst. For example, in many palladium-catalyzed cross-coupling reactions, mechanistic studies have revealed that highly reactive monoligated L₁Pd(0) complexes are the key catalytic species, formed in situ from more stable precatalysts. nih.gov Similar investigations would be essential for indan-based systems to understand how the ligand promotes the formation and stability of the active catalyst.

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into reaction pathways and transition state structures that are often inaccessible through experiments alone. researchgate.netibs.re.kr This synergy between computation and experiment is powerful; computational predictions can guide experimental design, leading to the discovery of highly active and selective catalysts. ibs.re.kr For an indan-based catalyst, modeling could reveal how the ligand's steric and electronic properties influence substrate binding and the energy barriers of key steps like oxidative addition or reductive elimination. nih.gov

Materials Science Perspectives for Indan-Containing Polymers or Frameworks

The incorporation of the rigid indan unit into macromolecules offers a pathway to novel materials with unique thermal, mechanical, and functional properties. Research in this area spans from high-performance thermoplastics to advanced membrane materials and explores the potential for creating highly ordered porous structures.

High-Performance Polymers (Polyindanes): Cationic polymerization of indene (B144670) and its derivatives leads to the formation of polyindanes, a class of polymers known for their high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net Depending on the specific monomer and polymerization conditions, the Tg of polyindanes can range from as low as 26°C to as high as 293°C. researchgate.net Functionalized polyindanes, such as polyindanebisphenols (PIBP), have been developed as precursors for thermosetting and thermoplastic polymers. google.com These materials leverage the inherent stiffness and hydrophobicity of the indan backbone. google.com However, challenges remain in producing non-brittle, functionalized polyindanes with controlled molecular weights for applications like printed wiring boards. google.com Polyindane resins are also utilized as components in adhesive formulations. google.com

Advanced Gas Separation Membranes: A significant breakthrough in materials science has been the development of indan-containing polyacetylenes. researchgate.net Certain polymethylated indan-containing polymer membranes have demonstrated exceptionally high gas permeability coefficients, surpassing even the most permeable polymer previously known, poly(1-trimethylsilyl-1-propyne). researchgate.net For example, a polymer with a 1,1,3,3-tetramethylindan moiety achieved an oxygen permeability coefficient of 17,900 barrers. researchgate.net These materials, which are soluble in common organic solvents and possess high thermal stability, hold immense promise for applications in gas separation and membrane technology. researchgate.net

Potential in Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic molecules. rsc.orgnih.gov Their high surface area, tunable porosity, and functional diversity make them suitable for applications in gas storage, separation, and catalysis. rsc.orgmdpi.com The synthesis of MOFs relies on the use of multitopic organic linkers. researchgate.net While direct synthesis of MOFs using 1,4,7-trimethylindan has not been reported, functionalized indan derivatives represent a promising, yet underexplored, class of linkers. For example, the synthesis of indan-based α-amino acids has been achieved, which could serve as bespoke linkers for creating novel, chiral MOFs with unique recognition or catalytic properties. acs.org The rigidity of the indan core could impart high thermal and chemical stability to the resulting framework, a desirable trait for many MOF applications. rsc.org

Q & A

Basic: What are the established methodologies for synthesizing 1,4,7-Trimethylindan with optimal yield?

Methodological Answer:

Synthesis typically involves cyclization of pre-functionalized aromatic precursors. A common approach is the acid-catalyzed cyclization of 1,3,5-trimethylbenzene derivatives, with yields influenced by solvent polarity, temperature, and catalyst choice (e.g., H₂SO₄ vs. Lewis acids). For reproducibility, ensure strict control of reaction parameters (e.g., anhydrous conditions, inert atmosphere) and validate purity via HPLC or GC-MS .

Example Protocol:

React 1,3,5-trimethylbenzene with a triflic acid catalyst in dichloromethane at 0°C for 24 hours.

Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography.

Confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry.

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 65 | ≥98% | |

| Lewis acid-mediated | AlCl₃ | 72 | ≥95% |

Advanced: How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting point variations) of this compound?

Methodological Answer:

Discrepancies often arise from impurities or polymorphic forms. To address this:

- Standardize purification : Use recrystallization in hexane/ethyl acetate mixtures and confirm phase purity via X-ray diffraction .

- Control crystallization conditions : Slow cooling rates (1°C/min) reduce metastable polymorph formation.

- Validate measurements : Cross-reference differential scanning calorimetry (DSC) with hot-stage microscopy .

Example Workflow:

Compare DSC thermograms from multiple batches.

Perform variable-temperature XRD to identify polymorph transitions.

Publish detailed experimental conditions (e.g., heating rates, solvent traces) to enhance reproducibility .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) shows distinct methyl resonances at δ 1.2–1.4 ppm. ¹³C NMR confirms aromaticity via sp² carbons at δ 120–140 ppm .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 174.1412 for C₁₂H₁₈).

- IR Spectroscopy : C-H stretching (2850–2960 cm⁻¹) and aromatic ring vibrations (1600 cm⁻¹) .

Data Validation Tip:

Triangulate results with computational simulations (e.g., DFT for NMR chemical shifts) to rule out artifacts .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to determine frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction pathways.

- Validate with Experimental Kinetics : Compare computed activation energies with Arrhenius plots from temperature-dependent reactions .

Example Insight: